An In-depth Technical Guide to the Chemical Properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile
An In-depth Technical Guide to the Chemical Properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile (CAS No. 6952-13-2). This document collates available data on its physical and chemical characteristics, alongside a plausible synthetic route. All quantitative data is presented in structured tables for clarity. Due to a lack of published research on the specific biological activity of this compound, a discussion of related compounds is provided to infer potential areas of investigation.
Chemical and Physical Properties
2-(5-nitro-1H-indol-3-yl)acetonitrile is a yellow solid.[1][2] While a comprehensive experimental characterization is not widely available in the public domain, key properties have been collated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃O₂ | [3] |
| Molecular Weight | 201.18 g/mol | [3] |
| CAS Number | 6952-13-2 | [1][2] |
| Appearance | Yellow Solid | [1][2] |
| Melting Point | 187-189 °C | [1][2] |
| Boiling Point | 238.5 °C | [1][2] |
| Solubility | Data not available |
Note on Boiling Point: The reported boiling point of 238.5 °C may be at reduced pressure. Further experimental verification is required to determine the boiling point at standard atmospheric pressure.
Spectral Data
While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, HPLC, LC-MS, and UPLC for 2-(5-nitro-1H-indol-3-yl)acetonitrile, this data is not publicly available in the searched literature.[4]
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile is not explicitly described in the available literature. However, a general and effective one-pot method for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported and can be adapted for this specific compound.[5] The synthesis would likely proceed from 5-nitroindole-3-carboxaldehyde.
Proposed Experimental Protocol (Adapted)
This protocol is based on a general method for the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes and should be optimized for the specific substrate.
Materials:
-
5-nitroindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Sodium cyanide (NaCN)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
Procedure:
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To a solution of 5-nitroindole-3-carboxaldehyde in a mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents) and stir at room temperature for 1 hour.
-
Add sodium cyanide (10 molar equivalents) to the reaction mixture.
-
Reflux the mixture at 100 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, add brine and extract the product with a mixture of methanol and chloroform.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent to obtain 2-(5-nitro-1H-indol-3-yl)acetonitrile.
Safety Precautions: This synthesis involves highly toxic reagents such as sodium cyanide. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Reactivity and Potential Biological Activity
Chemical Reactivity
The chemical reactivity of 2-(5-nitro-1H-indol-3-yl)acetonitrile is dictated by its functional groups: the indole ring, the nitro group, and the acetonitrile moiety.
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Nitro Group: The nitro group is an electron-withdrawing group that deactivates the benzene portion of the indole ring towards electrophilic substitution. It can be reduced to an amino group, which could serve as a handle for further functionalization. The reduction of a nitro group can sometimes lead to the formation of reactive intermediates that may exhibit biological activity.[6]
-
Indole NH: The nitrogen of the indole ring can be deprotonated with a suitable base and alkylated or acylated.
-
Acetonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Inferred Biological Activity
As of the date of this report, no specific biological activities or signaling pathway involvements for 2-(5-nitro-1H-indol-3-yl)acetonitrile have been documented in the scientific literature. However, the biological activities of related compounds can provide insights into its potential pharmacological profile.
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Nitro-containing Compounds: Nitroaromatic and nitroheterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] The biological effects of many nitro compounds are related to the bioreduction of the nitro group.[8]
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Indole-3-acetonitrile (IAN): The parent compound, indole-3-acetonitrile, is a naturally occurring plant growth hormone.[9] Recent studies have explored its potential therapeutic applications. For instance, IAN has been shown to exhibit broad-spectrum antiviral activity, including against SARS-CoV-2, by promoting the host interferon signaling pathway.[10] It has also been investigated for its effects on neuroblastoma cells and its potential interaction with the serotonin and dopamine pathways.[3][11] Furthermore, some 2-aryl-2-(3-indolyl)acetohydroxamic acids have demonstrated cytotoxic activity against cancer cell lines.[12]
Given the known activities of these related structures, 2-(5-nitro-1H-indol-3-yl)acetonitrile could be a candidate for investigation in antiviral, anticancer, and neurological research.
Logical Relationships and Experimental Workflows
Due to the absence of specific published experimental studies on the biological activity of 2-(5-nitro-1H-indol-3-yl)acetonitrile, diagrams of signaling pathways or detailed experimental workflows cannot be provided at this time. A logical workflow for the initial investigation of this compound is proposed below.
Caption: Proposed workflow for the investigation of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
Conclusion
2-(5-nitro-1H-indol-3-yl)acetonitrile is a readily characterizable small molecule with potential for further investigation. While its fundamental chemical and physical properties are partially documented, a significant opportunity exists for comprehensive experimental validation and exploration of its biological activities. Based on the known pharmacology of related nitro- and indole-containing compounds, future research into its antiviral, antimicrobial, and anticancer properties is warranted. The proposed synthetic route and investigational workflow provide a framework for such future studies.
References
- 1. 6952-13-2 5-NITRO-3-INDOLYLACETONITRILE [chemsigma.com]
- 2. 6952-13-2 5-NITRO-3-INDOLYLACETONITRILE [chemsigma.com]
- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6952-13-2|2-(5-Nitro-1H-indol-3-yl)acetonitrile| Ambeed [ambeed.com]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile | 120627-50-1 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
